molecular formula C15H15N7O3 B3051127 [1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-morpholin-4-ylmethanone CAS No. 312275-06-2

[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-morpholin-4-ylmethanone

Cat. No.: B3051127
CAS No.: 312275-06-2
M. Wt: 341.32 g/mol
InChI Key: ORFKNJQZFDDMRX-UHFFFAOYSA-N
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Description

[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-morpholin-4-ylmethanone: is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazole ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-morpholin-4-ylmethanone typically involves multiple steps, starting from readily available precursors

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable nitrile with hydrazine hydrate under acidic conditions.

    Introduction of the Triazole Ring:

    Attachment of the Morpholine Moiety: The morpholine group can be attached via a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-morpholin-4-ylmethanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated precursors, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-morpholin-4-ylmethanone: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and functional groups, which may exhibit biological activity.

    Materials Science: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other complex molecules, making it valuable in industrial chemical processes.

Mechanism of Action

The mechanism of action of [1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-morpholin-4-ylmethanone: can be compared with other similar compounds, such as:

    3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound features similar oxadiazole rings but differs in the presence of a nitro group.

    Ethyl 3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazole-5-carboxylate: This compound has an oxadiazole ring and a carboxylate group, making it structurally similar but functionally different.

The uniqueness of This compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O3/c16-13-14(19-25-18-13)22-12(10-4-2-1-3-5-10)11(17-20-22)15(23)21-6-8-24-9-7-21/h1-5H,6-9H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFKNJQZFDDMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351244
Record name [1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-morpholin-4-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312275-06-2
Record name [1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-morpholin-4-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-morpholin-4-ylmethanone
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[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-morpholin-4-ylmethanone
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[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-morpholin-4-ylmethanone
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[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-morpholin-4-ylmethanone
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[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-morpholin-4-ylmethanone
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[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-morpholin-4-ylmethanone

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